2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid

Catalog No.
S879103
CAS No.
1461713-54-1
M.F
C5H7N3O2S
M. Wt
173.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic ac...

CAS Number

1461713-54-1

Product Name

2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid

IUPAC Name

2-[5-(methylamino)-1,3,4-thiadiazol-2-yl]acetic acid

Molecular Formula

C5H7N3O2S

Molecular Weight

173.2 g/mol

InChI

InChI=1S/C5H7N3O2S/c1-6-5-8-7-3(11-5)2-4(9)10/h2H2,1H3,(H,6,8)(H,9,10)

InChI Key

MFNFSGSVEKBLKU-UHFFFAOYSA-N

SMILES

CNC1=NN=C(S1)CC(=O)O

Canonical SMILES

CNC1=NN=C(S1)CC(=O)O

Urease Inhibition for Treating H. pylori Infections

Scientific Field: Medicinal Chemistry

Application Summary: This compound has been studied for its potential as a urease inhibitor, which is significant in the treatment of Helicobacter pylori infections. Urease is an enzyme that converts urea to ammonia, increasing pH and aiding the survival of H. pylori in the stomach.

Experimental Procedures: Researchers synthesized derivatives of the compound and evaluated their urease inhibitory activities in vitro. Molecular docking simulations were performed using AutoDock4 to dock the synthesized compounds into the crystal structure of Jack bean urease.

Results: The derivatives showed high activity against the enzyme, with IC50 values ranging from 2.85 to 5.83 µM, which is significantly lower than the standard inhibitors thiourea and hydroxyurea (IC50 of 22.00 and 100.00 µM, respectively). Compound 7j was identified as the most promising candidate with an IC50 of 2.85 µM .

Development of Organic Semiconductors

Scientific Field: Material Science

Application Summary: Thiophene derivatives, including the subject compound, are crucial in the development of organic semiconductors. These materials are used in various electronic devices due to their conductive properties.

Experimental Procedures: The synthesis of thiophene derivatives is achieved through heterocyclization of various substrates. The process involves condensation reactions and can be enhanced using microwave irradiation for efficiency.

Results: The synthesized thiophene derivatives have been successfully incorporated into organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), demonstrating their utility in electronic applications .

Corrosion Inhibition

Scientific Field: Industrial Chemistry

Application Summary: The compound is explored for its properties as a corrosion inhibitor, which is vital in protecting industrial machinery and infrastructure.

Experimental Procedures: The application involves incorporating the compound into coatings or treatments that are applied to metal surfaces. The effectiveness is measured through electrochemical assays and surface analysis techniques.

Results: The treated surfaces exhibit reduced corrosion rates, indicating the compound’s effectiveness as a corrosion inhibitor. Quantitative data on corrosion rates would provide a more detailed evaluation of its performance .

Anticancer Activity

Scientific Field: Pharmacology

Application Summary: Compounds with a thiophene ring, such as the one , have shown potential anticancer properties. They are investigated for their ability to inhibit the growth of cancer cells.

Experimental Procedures: The compound is tested against various cancer cell lines in vitro. Assays like MTT and flow cytometry are used to assess cell viability and apoptosis.

Results: Preliminary results indicate a decrease in cancer cell proliferation, suggesting the compound’s potential as an anticancer agent.

Anti-inflammatory Properties

Scientific Field: Biochemistry

Application Summary: Thiophene derivatives are known for their anti-inflammatory effects. The compound is evaluated for its ability to reduce inflammation in biological systems.

Experimental Procedures: In vitro assays are conducted to measure the compound’s effect on inflammatory markers. Animal models may also be used to assess its efficacy in reducing inflammation.

Results: The compound shows a reduction in the production of pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent. Statistical analysis of the data would help establish its potency and therapeutic window .

Dental Anesthesia

Scientific Field: Dentistry

Application Summary: As a derivative of thiophene, the compound is studied for its use as a dental anesthetic due to its potential to block voltage-gated sodium channels.

Experimental Procedures: The compound’s anesthetic properties are evaluated through clinical trials involving dental procedures. Its onset, duration of action, and patient comfort levels are monitored.

Results: Clinical trials show promising results, with the compound providing effective anesthesia with minimal side effects. Patient feedback and quantitative sensory testing data are crucial for assessing its suitability for dental use .

Antimicrobial Coatings

Scientific Field: Microbiology

Application Summary: The compound’s potential as an antimicrobial agent makes it suitable for developing coatings that can prevent the growth of bacteria and fungi on various surfaces.

Experimental Procedures: The compound is incorporated into polymeric coatings which are then applied to surfaces. The antimicrobial activity is assessed using standard tests like the disk diffusion method and quantified by measuring zones of inhibition.

Results: The coatings containing the compound show significant zones of inhibition against common pathogens, indicating strong antimicrobial properties. Further optimization could lead to commercial applications in healthcare settings .

Agriculture - Pest Control

Scientific Field: Agricultural Chemistry

Application Summary: As a thiadiazole derivative, the compound is evaluated for its use in pest control, particularly in protecting crops from insect damage.

Experimental Procedures: The compound is formulated into pesticides and tested on crops infested with target pests. Efficacy is measured by the reduction in pest population and damage to the crops.

Results: Initial field trials demonstrate a reduction in pest activity and crop damage, suggesting the compound’s effectiveness as a pesticide. Detailed statistical analyses of crop yields and pest population dynamics are necessary to confirm these findings .

Neuroprotective Agent

Scientific Field: Neuroscience

Application Summary: Research into neurodegenerative diseases has led to the exploration of thiadiazole derivatives as neuroprotective agents, potentially slowing disease progression.

Experimental Procedures: The compound is administered to animal models exhibiting neurodegenerative symptoms. Behavioral tests and biochemical assays are used to assess neuroprotection.

Results: Treated animals show improved behavioral scores and reduced markers of neurodegeneration, indicating the compound’s potential as a neuroprotective agent.

Photodynamic Therapy

Scientific Field: Oncology

Application Summary: The compound’s photoreactive properties are being investigated for use in photodynamic therapy (PDT), a treatment for certain types of cancer.

Experimental Procedures: The compound is used as a photosensitizer in PDT. Its efficacy is tested on cancer cell lines in vitro and in vivo, with light exposure to activate the compound.

Results: The compound shows selective toxicity towards cancer cells upon light activation, making it a promising candidate for PDT. Clinical trials will be essential to evaluate its safety and efficacy in humans .

Sensor Development

Scientific Field: Analytical Chemistry

Application Summary: Thiadiazole derivatives are known for their electrochemical properties, which can be harnessed in the development of sensors for detecting various substances.

Experimental Procedures: The compound is used in the fabrication of electrochemical sensors. Its sensitivity and selectivity are tested against a range of analytes.

Results: The sensors exhibit high sensitivity and selectivity for the target analytes, demonstrating the compound’s utility in sensor technology. Calibration curves and detection limits provide quantitative performance data .

Solar Cell Efficiency

Scientific Field: Renewable Energy

Application Summary: The compound’s semiconductor properties are explored for enhancing the efficiency of solar cells by improving charge transport.

Experimental Procedures: The compound is incorporated into the active layer of solar cells. The performance is evaluated through measurements of power conversion efficiency and charge carrier mobility.

Results: Solar cells with the compound show improved efficiency and stability, suggesting its role in advancing solar technology. Comparative studies with existing materials will help establish its commercial viability .

2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is a compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound is characterized by the presence of a methylamino group at the 5-position of the thiadiazole ring and an acetic acid moiety attached to the 2-position. The thiadiazole derivatives have garnered attention due to their diverse biological activities and potential applications in pharmaceutical chemistry.

There is no current information available on the specific mechanism of action of this compound.

  • Skin and eye irritation: The acidic nature of the carboxylic acid group and potential reactivity of the thiadiazole ring suggest potential for irritation [].
  • Respiratory irritation: Inhalation of dust particles may irritate the respiratory tract [].

The chemical reactivity of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid can be attributed to the functional groups present in its structure. Key reactions include:

  • Nucleophilic Substitution: The methylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: The carboxylic acid group can undergo deprotonation under basic conditions, forming a carboxylate ion, which can further react with electrophiles.
  • Condensation Reactions: The compound can engage in condensation reactions to form larger heterocyclic systems or linked compounds.

These reactions highlight the versatility of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid in synthetic organic chemistry.

The biological activity of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid is notable due to the inherent properties of thiadiazole derivatives. Research indicates that these compounds exhibit:

  • Antimicrobial Activity: Thiadiazole derivatives are known for their effectiveness against various bacterial and fungal strains.
  • Anticancer Properties: Some studies suggest that compounds containing the thiadiazole moiety may inhibit tumor growth and exhibit cytotoxic effects against cancer cell lines .
  • Anticonvulsant Effects: Thiadiazoles have been explored for their potential in treating epilepsy and other neurological disorders .

The unique structure of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid enhances its interaction with biological targets, making it a promising candidate for drug development.

Several methods have been developed for synthesizing 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as hydrazine and carbon disulfide, cyclization can yield thiadiazole derivatives.
  • Mannich Reaction: This method involves the reaction of formaldehyde with a primary amine (methylamine) and a ketone or aldehyde to introduce the methylamino group onto the thiadiazole ring.
  • Acylation: Following the formation of the thiadiazole ring, acetic anhydride or acetic acid can be used to introduce the acetic acid functionality.

These synthetic routes allow for the modification of the compound to enhance its biological properties.

The applications of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid span across various fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is being investigated for potential use in developing new antimicrobial and anticancer agents.
  • Agricultural Chemistry: Thiadiazole derivatives are also explored for their fungicidal properties in crop protection.
  • Material Science: The unique properties of thiadiazoles make them suitable candidates for developing new materials with specific electronic or optical characteristics.

Interaction studies involving 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking and in vitro assays are employed to assess how this compound interacts with proteins involved in disease pathways. These studies help elucidate its mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
5-Amino-1,3,4-thiadiazoleContains amino groupExhibits strong antimicrobial activity
2-Amino-1,3,4-thiadiazoleAmino group at position 2Known for anticancer properties
5-Benzylthio-1,3,4-thiadiazoleBenzylthio substitutionEnhanced cytotoxic effects against cancer cells
5-(Trifluoromethyl)-1,3,4-thiadiazoleTrifluoromethyl groupIncreased lipophilicity and bioactivity

The uniqueness of 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid lies in its specific functional groups that enhance its solubility and biological activity compared to other thiadiazole derivatives. This compound's ability to interact with multiple biological targets makes it a valuable candidate for further research and development.

1,3,4-Thiadiazole derivatives are traditionally synthesized via cyclization reactions involving thiosemicarbazide intermediates. A common method involves reacting thiosemicarbazide with aromatic or aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄). For example, thiosemicarbazide derivatives undergo cyclization with carboxylic acids to form the thiadiazole ring, followed by hydrolysis to introduce acetic acid substituents.

Key Classical Methods:

MethodReagents/ConditionsKey Step
POCl₃-mediated cyclizationThiosemicarbazide + aromatic carboxylic acid + POCl₃Formation of 1,3,4-thiadiazole ring
H₂SO₄ cyclizationThiosemicarbazide + acetic acid derivative + H₂SO₄Dehydration and ring closure

These methods leverage the nucleophilic properties of sulfur and nitrogen atoms in thiosemicarbazides to form the heterocyclic core.

Novel Methodologies for the Preparation of 5-Substituted 1,3,4-Thiadiazoles

Recent advancements focus on improving yields and reducing reaction complexity. Potassium thiocyanate (KSCN) has been employed to cyclize amidoxime derivatives, enabling the formation of 5-substituted thiadiazoles under milder conditions. For example, O-arylsulfonyl-substituted amidoximes react with KSCN in polar solvents (e.g., methanol) to generate 1,3,4-thiadiazole rings.

Alternative Approaches:

  • Thionyl chloride (SOCl₂)-mediated esterification: Converts carboxylic acids to acyl chlorides, facilitating subsequent alkylation or condensation reactions.
  • Microwave-assisted synthesis: Accelerates cyclization reactions, reducing reaction times from hours to minutes.

Optimization of Cyclization Reactions for Acetic Acid-Substituted Thiadiazoles

Cyclization efficiency depends on acid strength and solvent polarity. A mixed acid system of polyphosphoric acid (PPA) and sulfuric acid (65–85% PPA, 15–35% H₂SO₄) enhances yield by stabilizing intermediates and promoting dehydration. For acetic acid-substituted derivatives, concentrated H₂SO₄ is preferred due to its ability to protonate intermediates and drive ring closure.

Optimized Conditions for Acetic Acid Derivatives:

ParameterOptimal ValueImpact
Acid85% H₂SO₄Maximizes dehydration
Temperature100–120°CAccelerates cyclization
Reaction Time2–4 hoursPrevents side reactions

Structural Elucidation via Spectroscopic Techniques (NMR, IR, MS)

Infrared (IR) Spectroscopy:

  • C=N stretching: Observed at 1610–1650 cm⁻¹, confirming the thiadiazole ring.
  • C–S–C vibrations: Appear at 640–690 cm⁻¹, indicative of the sulfur-containing heterocycle.
  • Carboxylic acid O–H stretching: Broad peak at 2500–3500 cm⁻¹ (absent in ester derivatives).

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR:
    • NH (methylamino): Singlet at δ 2.8–3.2 ppm.
    • CH₂ (acetic acid): Singlet at δ 3.8–4.2 ppm.
    • Aromatic protons: Multiplet at δ 6.8–7.9 ppm (if aryl groups are present).
  • ¹³C NMR:
    • C=N (thiadiazole): δ 150–160 ppm.
    • Carboxylic acid carbonyl: δ 170–175 ppm.

Mass Spectrometry (MS):

  • Molecular ion peak: Observed at m/z 159.17 for the parent compound.
  • Fragmentation: Loss of CO₂ (m/z 115) or cleavage of the S–C bond (m/z 87).

X-ray Crystallographic Analysis of Thiadiazole-Acetic Acid Derivatives

Crystal structures reveal planar thiadiazole rings with bond lengths:

  • S–N: 1.62–1.68 Å
  • N–C: 1.33–1.38 Å
  • C–S: 1.72–1.78 Å.

Hydrogen Bonding Networks:

  • Intramolecular N–H···O: Forms between the methylamino group and carboxylic acid oxygen.
  • Intermolecular O–H···S: Links adjacent molecules via carboxylic acid protons and thiadiazole sulfur.

Hirshfeld Surface Analysis:

  • H···H contacts: ~30% of total interactions.
  • N···H/H···N contacts: ~20% of interactions, critical for crystal packing.

Summary of Key Findings

  • Synthetic Flexibility: Classical methods (POCl₃, H₂SO₄) remain foundational, while novel KSCN-mediated cyclization offers milder alternatives.
  • Structural Insights: IR and NMR data confirm the thiadiazole-acetic acid linkage, while X-ray studies detail hydrogen bonding and molecular packing.
  • Optimization: Mixed acid systems (PPA/H₂SO₄) enhance cyclization efficiency for acetic acid derivatives.

Antimicrobial Efficacy against Gram-Negative and Gram-Positive Pathogens

Extensive microbiological screening of thiadiazole-acetic acid analogues demonstrates broad spectra activity that can reasonably be extrapolated to 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid, whose core pharmacophore exactly matches the most active motifs reported. Key quantitative findings are summarised below.

PathogenReference derivative most structurally related to the target compoundMinimum inhibitory concentration (MIC, µg mL⁻¹)Zone of inhibition (ZOI, mm)Source
Staphylococcus aureus5-(p-chlorophenyl)-1,3,4-thiadiazol-2-yl acetamide20–2818–21 [1]
Bacillus cereus2-amino-5-(adamantyl)-1,3,4-thiadiazol-2-yl acetic acid2520 [1]
Escherichia coli5-(p-nitrophenyl)-1,3,4-thiadiazol-2-yl acetic acid24–4016–18 [1]
Klebsiella pneumoniaePyridine-conjugated 1,3,4-thiadiazol-2-yl acetic acid3222 ± 0.16 [2]
Pseudomonas aeruginosaHydrazonoyl-substituted thiadiazole acetic acid3125 ± 0.14 [3]
Candida albicans4-(5-methyl-1,3,4-thiadiazol-2-yl)-benzene-1,3-diol (C1)64–128 [4]

These data show low-double-digit MIC values against both Gram-positive and Gram-negative panels, confirming that the thiadiazole-acetic acid scaffold remains potent once the 5-position carries a small electron-donating residue such as the methylamino group present in the title compound.

Structure–Activity Relationships in Thiadiazole-Based Antifungal Agents

Systematic SAR mapping indicates three decisive features that maximise antifungal potency in this chemical class:

  • Electron-donating substituents at C-5. 4-Methylphenyl and methylamino groups enhance π-electron density, facilitating hydrogen-bond acceptance with ergosterol biosynthetic enzymes [5] [6].
  • Acetic acid side-chain length of two carbons. Short, polar linkers improve aqueous solubility without sacrificing membrane permeation, an effect absent in longer propionic analogues [7].
  • Planarity across the thiadiazole ring. Density-functional calculations show that conjugation lowers HOMO–LUMO gaps, correlated with lower MIC values (r = 0.83) across 19 triazolo-thiadiazole analogues [8].

Collectively, these findings rationalise why 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid, which contains a strong electron donor and retains the optimal two-carbon linker, is predicted to occupy the high-activity quadrant of the SAR space.

Molecular Docking Analysis of Thiadiazole-Acetic Acid Derivatives with Microbial Targets

In-silico studies were performed on the closest available analogues; results are representative for the target molecule because the core binding geometry is conserved.

Microbial target proteinPDB IDLowest binding energy (kcal mol⁻¹) for analogue*Key interacting residuesPredicted mechanismSource
UDP-N-acetyl-enolpyruvylglucosamine reductase (MurB, Escherichia coli)1MBT−8.2Lys273, Tyr190, Ser228Blocks peptidoglycan synthesis [7]
Sterol 14-α-demethylase (CYP51, Candida albicans)5V5Z−8.26Tyr132, Met508, heme π-stackInhibits ergosterol pathway [8]
Lanosterol 14-α-demethylase (CYP51, Pseudomonas aeruginosa surrogate)3LD6−7.11Phe233, Tyr118Disrupts membrane sterol turnover [9]

*Analogues carried a methyl- or amino-substituted thiadiazole ring plus the acetic acid tail, differing only in additional aryl decoration.

These consistently favourable energies (< −7 kcal mol⁻¹) support high-affinity, multipathway inhibition, explaining the observed dual antibacterial–antifungal spectrum.

Synergistic Effects with Polyene Antibiotics in Membrane Disruption

Polyene combination studies reveal marked potentiation when thiadiazole derivatives are paired with amphotericin B.

CombinationTest organismΣFIC indexFold reduction in amphotericin B MICMechanistic insightSource
C1 + amphotericin BCandida albicans NCPF 31530.294–8Disaggregation of amphotericin B oligomers; β-glucan loss weakens cell wall [10]
NTBD + amphotericin BCandida parapsilosis ATCC 220190.264–16Enhanced membrane insertion after cell-wall perturbation [10]
AT2 + amphotericin BClinical Candida spp.0.31–0.458–32Concurrent reactive-oxygen-species surge & sterol extraction [11]
C1 + amphotericin B (spectroscopic study)Model membranesFluorescence anisotropy shows C1 binds amphotericin B dimer interface, forcing monomeric pore-forming state [12]

Because 2-[5-(Methylamino)-1,3,4-thiadiazol-2-yl]acetic acid shares the same polar head-group and lipophilic balance as C1, analogous synergy is highly probable. The mechanism converges on two parallel events: (i) thiadiazole-driven weakening of cell-wall β-glucans, and (ii) small-molecule-induced disaggregation of amphotericin B, yielding more efficient, yet less toxic, monomeric ion channels [10] [12] [13].

XLogP3

0.2

Dates

Last modified: 08-16-2023

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